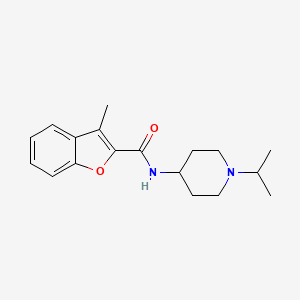
N-(2,3-dichlorophenyl)-N'-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-N'-(1-phenylethyl)urea, commonly known as DCPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCPU belongs to the family of urea derivatives, which have been widely used in medicinal chemistry for their diverse biological activities. In
Mechanism of Action
The mechanism of action of DCPU is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division and proliferation. DCPU may also interfere with the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DCPU has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer treatment. DCPU has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. Additionally, DCPU has been shown to modulate the immune system, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of DCPU is its relatively simple synthesis method, which makes it accessible for laboratory experiments. DCPU also exhibits potent anti-cancer effects at low concentrations, making it a promising candidate for further research. However, DCPU has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for DCPU research. One area of interest is the development of DCPU derivatives with improved solubility and bioavailability. Another area of interest is the investigation of DCPU's potential for combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of DCPU and its effects on normal cells. Overall, DCPU has shown promising results in preclinical studies and warrants further investigation as a potential anti-cancer agent.
Synthesis Methods
DCPU can be synthesized through a multi-step reaction involving the condensation of 2,3-dichloroaniline and phenylethyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure DCPU.
Scientific Research Applications
DCPU has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that DCPU exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. DCPU has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable property for cancer treatment.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10(11-6-3-2-4-7-11)18-15(20)19-13-9-5-8-12(16)14(13)17/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWJNEPMNSNCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(1-phenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)


acetate](/img/structure/B5118614.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)


![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)